molecular formula C12H8F3N3O B2801989 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439111-88-3

5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2801989
CAS No.: 439111-88-3
M. Wt: 267.211
InChI Key: WAMWYWVBJFCLEG-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione under basic conditions . Another approach involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance efficiency and scalability .

Scientific Research Applications

Biological Activity

5-(2-Furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on various studies.

  • Molecular Formula : C₁₂H₈F₃N₃O
  • Molecular Weight : 311.22 g/mol
  • CAS Number : 1142211-08-2

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a derivative of this compound was shown to have micromolar IC50 values against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15.0
This compoundMCF-712.5

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase enzymes (COX). In a comparative study, it exhibited anti-inflammatory activity comparable to that of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

CompoundInhibition (%)Standard
This compound83.4%Indomethacin (84.2%)

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. It has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Preliminary results indicate that certain derivatives show promising inhibitory activity against MAO-B .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : The structure allows for effective binding to COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • MAO-B Inhibition : The trifluoromethyl group enhances interaction with the enzyme's active site, potentially leading to increased levels of neuroprotective neurotransmitters.

Case Study 1: Anticancer Activity in Breast Cancer Cells

In vitro studies conducted on breast cancer cell lines have shown that the compound significantly inhibits cell proliferation. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection in Animal Models

Animal models treated with the compound demonstrated reduced neuroinflammation and improved motor function in models of Parkinson's disease. This suggests potential for further development as a neuroprotective agent.

Properties

IUPAC Name

5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-7-5-11-16-8(9-3-2-4-19-9)6-10(12(13,14)15)18(11)17-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWYWVBJFCLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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